1-(4-(2-fluorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide
Description
1-(4-(2-Fluorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide is a synthetic small molecule featuring a central imidazole ring substituted with a benzyl group bearing a 2-fluorobenzamido moiety at the para position and a carboxamide group linked to a 3-methoxyphenyl substituent.
Properties
IUPAC Name |
1-[[4-[(2-fluorobenzoyl)amino]phenyl]methyl]-N-(3-methoxyphenyl)imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN4O3/c1-33-20-6-4-5-19(13-20)29-25(32)23-15-30(16-27-23)14-17-9-11-18(12-10-17)28-24(31)21-7-2-3-8-22(21)26/h2-13,15-16H,14H2,1H3,(H,28,31)(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRWWQSZFUMEJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The retrosynthetic breakdown of the target compound reveals three primary components (Figure 1):
- Imidazole-4-carboxamide core
- 4-(2-Fluorobenzamido)benzyl substituent
- 3-Methoxyphenyl carboxamide side chain
Core Imidazole Synthesis
The imidazole ring is typically constructed via cyclization reactions. Two predominant methods are documented:
- Condensation of α-amino amides with carboxylic acids (e.g., using carbodiimide reagents).
- Oxidation of α-amino nitriles with hydrogen peroxide.
For the target compound, the α-amino amide route is favored due to better control over substituent positioning.
Stepwise Synthetic Protocol
Preparation of 4-(2-Fluorobenzamido)benzyl Bromide
Reaction Scheme
- Amide Formation :
$$ \text{2-Fluorobenzoic acid} + \text{4-Aminobenzyl alcohol} \xrightarrow{\text{EDCl/HOBt}} \text{4-(2-Fluorobenzamido)benzyl alcohol} $$ - Bromination :
$$ \text{4-(2-Fluorobenzamido)benzyl alcohol} \xrightarrow{\text{PBr}_3} \text{4-(2-Fluorobenzamido)benzyl bromide} $$
Conditions :
- Coupling : Ethyl dimethylaminopropyl carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (0°C to RT, 12 h).
- Bromination : Phosphorus tribromide (PBr₃) in dry diethyl ether (−10°C, 2 h).
Yield Optimization
Imidazole-4-Carboxylic Acid Synthesis
Method A: Cyclization of α-Amino Amide
- Diamide Formation :
$$ \text{Glycine amide} + \text{Chloroacetic acid} \xrightarrow{\text{EDCl}} \text{Diamide intermediate} $$ - Cyclization :
$$ \text{Diamide} \xrightarrow{\text{NaOH/EtOH}} \text{Imidazole-4-carboxylic acid} $$
Conditions :
Method B: Oxidation of α-Amino Nitrile
- Nitrile Synthesis :
$$ \text{α-Amino nitrile} \xrightarrow{\text{H}2\text{O}2} \text{Imidazole-4-carboxylic acid} $$
Conditions :
Final Assembly: Alkylation and Carboxamide Coupling
Step 1: Imidazole Alkylation
$$ \text{Imidazole-4-carboxylic acid} + \text{4-(2-Fluorobenzamido)benzyl bromide} \xrightarrow{\text{NaH/DMF}} \text{1-(4-(2-Fluorobenzamido)benzyl)-1H-imidazole-4-carboxylic acid} $$
Conditions :
Step 2: Carboxamide Formation
$$ \text{1-(4-(2-Fluorobenzamido)benzyl)-1H-imidazole-4-carboxylic acid} + \text{3-Methoxyaniline} \xrightarrow{\text{HATU/DIPEA}} \text{Target Compound} $$
Conditions :
Comparative Analysis of Synthetic Routes
| Method | Key Step | Advantages | Limitations | Yield (%) |
|---|---|---|---|---|
| α-Amino Amide | Cyclization with NaOH | High regioselectivity | Requires anhydrous conditions | 65–70 |
| α-Amino Nitrile | H₂O₂ oxidation | Mild conditions | Lower yield | 55–60 |
| Orthoester Condensation | Acid-mediated cyclization | One-pot synthesis | Limited substrate scope | 60–65 |
Challenges and Optimization Strategies
Regioselectivity in Imidazole Formation
The 1- and 4-positions of the imidazole ring must be selectively functionalized. Using bulky bases (e.g., NaH) during alkylation minimizes N3-substitution.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-fluorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C25H21FN4O3
- Molecular Weight : 444.5 g/mol
- CAS Number : 1251689-03-8
The structure of the compound includes an imidazole ring, which is known for its biological activity, and an amide functional group that enhances its interaction with biological targets.
Anticancer Activity
Research indicates that imidazole derivatives exhibit promising anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines, particularly those resistant to conventional therapies.
- Case Study : A study demonstrated that related imidazole compounds showed significant cytotoxic effects on human colorectal carcinoma cells (HCT116), with IC50 values lower than standard chemotherapy agents like 5-fluorouracil (5-FU) .
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| 1-(4-(2-fluorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide | TBD | TBD |
| 5-FU | 9.99 | HCT116 |
Neurological Applications
The modulation of GABA-A receptors is a critical area of research for treating anxiety and other neurological disorders. The compound's structural similarity to known GABA-A receptor modulators positions it as a candidate for further investigation.
- Research Insight : Studies on related compounds have shown that modifications around the imidazole ring can enhance receptor affinity and selectivity, potentially leading to new treatments for anxiety disorders .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Imidazole derivatives are known to possess antibacterial and antifungal properties.
- Case Study : A derivative with similar structure exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the benzamide moiety could enhance efficacy .
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1.27 µM |
| Escherichia coli | 1.43 µM |
Mechanism of Action
The mechanism of action of 1-(4-(2-fluorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity by binding to the active site.
Receptors: Modulation of receptor activity by acting as an agonist or antagonist.
Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Heterocyclic Core
- The imidazole ring in the target compound offers a rigid planar structure, facilitating interactions with hydrophobic pockets in biological targets. In contrast, benzimidazole () and triazole () derivatives exhibit enhanced aromaticity and metabolic stability but may differ in hydrogen-bonding capacity .
Substituent Effects
- The 2-fluorobenzamido group in the target compound likely enhances binding affinity through halogen bonding, as seen in kinase inhibitors .
- The 3-methoxyphenyl carboxamide in the target compound versus the 4-ethylphenyl group in highlights the role of substituent position in modulating lipophilicity and target selectivity .
Physicochemical and Spectral Comparisons
- IR Spectroscopy : All compounds show characteristic C=O (~1660–1680 cm⁻¹) and NH (~3150–3400 cm⁻¹) stretches, confirming carboxamide functionality .
- NMR : Aromatic protons in the target compound’s benzyl and methoxyphenyl groups resonate at δ 6.5–8.5 ppm, consistent with and .
- Mass Spectrometry : LC-MS data for benzimidazole derivatives (e.g., m/z 436.2 in ) align with expected molecular weights, aiding structural validation .
Biological Activity
1-(4-(2-fluorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C25H21FN4O3
- Molecular Weight : 444.5 g/mol
- CAS Number : 1251689-03-8
The compound exhibits its biological effects primarily through modulation of specific receptors and enzymes. Research indicates that derivatives of imidazole compounds can act as positive allosteric modulators (PAMs) of the GABA-A receptor, which is crucial for neurotransmission in the central nervous system . The presence of the fluorobenzamide moiety enhances the lipophilicity and metabolic stability of the compound, potentially leading to improved pharmacokinetic profiles.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, certain benzimidazole derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The structural modifications in compounds like this compound could enhance its efficacy against cancer cells by targeting specific pathways involved in tumor growth.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research on related compounds indicates that imidazole derivatives can exhibit broad-spectrum antimicrobial properties, making them candidates for further investigation in treating bacterial infections .
Case Studies
- GABA-A Receptor Modulation : A study explored the effects of various imidazole derivatives on GABA-A receptor activity. The results demonstrated that modifications in the benzamide group significantly influenced receptor binding affinity and activity, suggesting that similar modifications in this compound could enhance its neuropharmacological effects .
- Antiparasitic Activity : In a study evaluating the antiparasitic effects of imidazole derivatives on Taenia crassiceps, compounds with similar structural features were found to be effective at inhibiting parasite growth, indicating that this compound may also possess similar properties .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-(2-fluorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide, and how can purity be ensured?
- Methodology :
- Step 1 : Utilize a multi-step synthesis involving Suzuki-Miyaura coupling for aryl-aryl bond formation. For example, react 4-(2-fluorobenzamido)benzyl bromide with a pre-synthesized imidazole-4-carboxamide intermediate under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent like DMF or acetonitrile .
- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials.
- Purity Assurance : Final compound purity (>95%) can be confirmed using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy to verify absence of byproducts .
Q. How can the structural integrity of the compound be confirmed using spectroscopic and crystallographic methods?
- Methodology :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to specific protons (e.g., aromatic protons at δ 7.2–8.1 ppm, methoxy group at δ 3.8 ppm) and carbons (e.g., carbonyl carbons at δ ~165–170 ppm) .
- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
- Crystallography : Grow single crystals via slow evaporation in ethanol/dichloromethane. X-ray diffraction can resolve dihedral angles between aromatic rings (e.g., fluorophenyl and imidazole planes) and hydrogen-bonding networks (C–H···F/N interactions) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology :
- Target Binding : Perform fluorescence polarization assays to measure affinity for receptors (e.g., mGlu2) using purified protein constructs .
- Cellular Activity : Use HEK293 cells transfected with target receptors to assess cAMP modulation or calcium flux via luminescence/fluorescence readouts .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at 1–100 µM concentrations .
Advanced Research Questions
Q. What strategies are recommended for analyzing contradictory data in biological activity assays involving this compound?
- Methodology :
- Dose-Response Curves : Repeat assays with tighter concentration gradients (e.g., 0.1–50 µM) to identify non-linear effects or biphasic responses .
- Genetic Knockout Models : Compare activity in wild-type vs. mGlu2 receptor-null cells/mice to confirm target specificity .
- Off-Target Screening : Use proteome-wide affinity chromatography or computational docking (e.g., AutoDock Vina) to identify unintended interactions .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound's pharmacological profile?
- Methodology :
- Substituent Variation : Synthesize analogs with modified fluorobenzamido (e.g., chloro, trifluoromethyl) or methoxyphenyl groups (e.g., ethoxy, hydroxyl) .
- In Vitro Profiling : Test analogs for improved solubility (logP via shake-flask method), metabolic stability (microsomal assays), and potency (IC₅₀ values in target assays) .
- Molecular Dynamics Simulations : Model ligand-receptor interactions (e.g., mGlu2 binding pocket) to prioritize substituents enhancing binding energy .
Q. How can researchers resolve discrepancies in metabolic stability data across species (e.g., human vs. rodent liver microsomes)?
- Methodology :
- Species-Specific CYP450 Inhibition : Use cytochrome P450 inhibition assays (e.g., CYP3A4, CYP2D6) to identify metabolic pathways .
- Metabolite Identification : Perform LC-MS/MS on microsomal incubates to compare primary metabolites (e.g., hydroxylation, demethylation) .
- Cross-Species Scaling : Apply physiologically based pharmacokinetic (PBPK) modeling to predict human clearance from rodent data .
Q. What formulation strategies improve the compound's bioavailability for in vivo studies?
- Methodology :
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes .
- Nanoparticle Encapsulation : Prepare PLGA nanoparticles (50–200 nm) via emulsification-solvent evaporation for sustained release .
- Pharmacokinetic Testing : Administer formulations to rodents (IV/PO routes) and measure plasma half-life (t½) and AUC via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
